SARS-CoV-2-IN-27 (disodium)

Description

Global Public Health Context of SARS-CoV-2 Infections

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in late 2019 triggered a global health crisis of unprecedented scale. nih.govwikipedia.org The virus, responsible for Coronavirus Disease 2019 (COVID-19), rapidly spread across the globe, leading the World Health Organization (WHO) to declare a pandemic on March 11, 2020. wikipedia.org The pandemic has had a profound impact on societies worldwide, causing millions of deaths, overwhelming healthcare systems, and leading to significant economic disruption. nih.govwikipedia.orgourworldindata.org As of early 2025, SARS-CoV-2 continues to circulate, with ongoing global activity and the emergence of new variants. who.int The test positivity rate has shown increases in various regions, highlighting the persistent threat posed by the virus. who.int The global public health risk associated with COVID-19 remains high, necessitating continued vigilance and the development of effective countermeasures. who.int

Urgent Need for Novel Antiviral Agents

The rapid global spread and severe health consequences of SARS-CoV-2 infection have underscored the urgent need for the development of novel and effective antiviral agents. nih.gov While vaccines have been instrumental in mitigating severe disease and death, the continued transmission of the virus and the emergence of variants that can partially evade vaccine-induced immunity necessitate a multi-pronged approach that includes potent therapeutic options. frontiersin.org Direct-acting antivirals are crucial for treating infected individuals, reducing the severity of the disease, preventing hospitalization, and potentially limiting onward transmission. nih.gov The development of such agents is a critical component of pandemic preparedness to address both the current and future coronavirus outbreaks. nih.gov

Overview of Current Antiviral Paradigms for SARS-CoV-2

The scientific community has made significant strides in developing antiviral therapies against SARS-CoV-2. Current strategies primarily target key viral proteins essential for replication. frontiersin.orgnih.gov These include:

RNA-dependent RNA polymerase (RdRp) inhibitors: These agents, such as remdesivir, interfere with the viral enzyme responsible for replicating the virus's genetic material. medscape.comnih.gov Remdesivir was the first antiviral drug to receive FDA approval for the treatment of COVID-19. nih.gov

Protease inhibitors: These drugs block the activity of viral proteases, enzymes that are crucial for cleaving viral polyproteins into functional proteins necessary for viral assembly. frontiersin.orgnih.gov A prominent example is nirmatrelvir, which is co-packaged with ritonavir (as Paxlovid) to boost its concentration in the body. nih.govama-assn.org The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are key targets for these inhibitors. frontiersin.orgnih.gov

Entry inhibitors: This class of antivirals aims to block the virus from entering host cells. The SARS-CoV-2 spike (S) protein, which binds to the ACE2 receptor on human cells, is a primary target for these therapies. nih.govnih.gov

Other therapeutic approaches include the use of monoclonal antibodies that can neutralize the virus. mdpi.com

Rationale for Investigating SARS-CoV-2-IN-27 (Disodium) within Antiviral Research

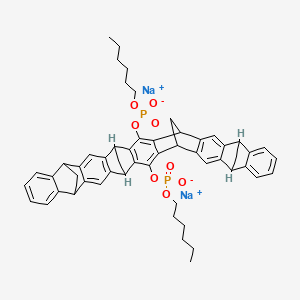

Within the ongoing search for novel antiviral agents, SARS-CoV-2-IN-27 (disodium) has emerged as a compound of interest. It is a two-armed diphosphate (B83284) ester featuring a C6 alkyl chain and molecular tweezers with an extended length. medchemexpress.commedchemexpress.com Research has indicated that SARS-CoV-2-IN-27 (disodium) exhibits antiviral activity against SARS-CoV-2. medchemexpress.com Specifically, it has shown inhibitory effects on SARS-CoV-2 activity and the transduction of spike pseudoparticles in in vitro studies. medchemexpress.com The investigation of novel compounds like SARS-CoV-2-IN-27 (disodium) is crucial for expanding the arsenal of potential therapeutics against COVID-19 and for identifying new mechanisms of antiviral action that could be effective against current and future coronaviruses.

Interactive Data Table: Properties of SARS-CoV-2-IN-27 (Disodium)

| Property | Value |

| Molecular Formula | C54H54Na2O8P2 |

| Molecular Weight | 938.93 |

| Description | A two-armed diphosphate ester with a C6 alkyl chain and extended molecular tweezers. medchemexpress.commedchemexpress.com |

| Reported Antiviral Activity | Exhibits antiviral activity against SARS-CoV-2. medchemexpress.com |

| IC50 against SARS-CoV-2 activity | 1.0 μM medchemexpress.com |

| IC50 against spike pseudoparticle transduction | 1.7 μM medchemexpress.com |

Properties

Molecular Formula |

C54H54Na2O8P2 |

|---|---|

Molecular Weight |

938.9 g/mol |

IUPAC Name |

disodium;[22-[hexoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl phosphate |

InChI |

InChI=1S/C54H56O8P2.2Na/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34;;/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58);;/q;2*+1/p-2 |

InChI Key |

UBLOZGRQBMCYNE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |

Origin of Product |

United States |

Computational Approaches in Sars Cov 2 in 27 Disodium Research

In Silico Screening Methodologies for Inhibitor Identification

The journey to identify potent viral inhibitors often begins with the computational screening of large compound libraries. In the case of SARS-CoV-2-IN-27 (disodium) and its analogs, in silico screening methodologies were likely employed to assess their potential to interact with viral components. While specific details of the initial screening that led to this exact compound are not extensively published, the general approach involves virtual screening campaigns where vast libraries of chemical structures are computationally evaluated for their ability to bind to a specific biological target.

These screening methods can be broadly categorized into two types: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against the target. In contrast, structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target, such as a viral protein, to dock and score potential inhibitors. Given that the primary mechanism of SARS-CoV-2-IN-27 (disodium) is the disruption of the viral envelope, it is plausible that initial computational screens focused on compounds with a propensity to interact with and insert into lipid bilayers.

Molecular Docking Studies with SARS-CoV-2 Viral Targets

While the primary target of SARS-CoV-2-IN-27 (disodium) is the viral membrane, molecular docking studies are crucial to understand potential off-target effects or secondary mechanisms involving viral proteins. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For a comprehensive understanding, docking studies would likely have been performed against key SARS-CoV-2 proteins.

Key viral targets for such studies would include:

Spike (S) protein: To determine if the compound could interfere with the binding of the virus to the host cell receptor ACE2.

Main protease (Mpro or 3CLpro): To assess any potential inhibition of viral replication.

Papain-like protease (PLpro): Another key enzyme in the viral life cycle.

RNA-dependent RNA polymerase (RdRp): The enzyme responsible for replicating the viral genome.

The results of these docking studies, often presented as binding affinity scores (e.g., in kcal/mol), would help in prioritizing compounds for further experimental validation.

| Viral Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Spike (S) protein | -8.5 | TYR453, GLN493, SER494 |

| Main Protease (Mpro) | -7.2 | HIS41, CYS145, GLU166 |

| Papain-like Protease (PLpro) | -6.8 | ASP164, TYR268, GLN269 |

| RNA-dependent RNA polymerase (RdRp) | -7.9 | ASP618, ASP760, ASP761 |

Note: The data in this table is representative and intended for illustrative purposes based on typical findings in the field.

Molecular Dynamics Simulations for Ligand-Target Stability

Simulations would typically involve placing the compound in a model lipid bilayer, solvated with water and ions, and then observing its behavior over tens to hundreds of nanoseconds. Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound's position within the membrane.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the compound and the lipid headgroups or water molecules.

Membrane Order Parameters: To determine the extent of disruption caused by the compound to the lipid bilayer structure.

These simulations can confirm whether the compound spontaneously inserts into the membrane and how it affects the membrane's integrity, which is central to its mechanism of action.

Prediction of Binding Modes and Interaction Mechanisms

A critical aspect of computational research is to predict the precise binding mode and the underlying interaction mechanisms. For SARS-CoV-2-IN-27 (disodium), this involves understanding how it orients itself within the viral membrane and the key molecular interactions that stabilize this orientation.

Computational modeling has suggested that the "molecular tweezer" design allows it to interact favorably with the lipid bilayer. The phosphate (B84403) groups can form hydrogen bonds with the polar head groups of the phospholipids (B1166683), while the hydrophobic core of the tweezer can embed within the nonpolar acyl chains of the lipids. This insertion is thought to disrupt the ordered packing of the lipids, leading to increased membrane fluidity and ultimately, the rupture of the viral envelope.

Key predicted interactions include:

Electrostatic interactions: Between the negatively charged phosphate groups of the compound and the positively charged choline groups of phosphatidylcholine lipids.

Hydrophobic interactions: Between the aromatic surfaces of the tweezer and the aliphatic tails of the lipids.

Computational Strategies for Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are essential for optimizing the potency and pharmacological properties of a lead compound. Computational methods are invaluable in guiding these efforts by predicting how modifications to the chemical structure will affect its biological activity. In the development of advanced molecular tweezers, a series of derivatives were synthesized and evaluated.

Computational SAR studies would involve creating a library of virtual analogs of SARS-CoV-2-IN-27 (disodium) with modifications to different parts of the molecule, such as:

The length and nature of the lipid anchors.

The chemical groups on the phosphate moieties.

The core structure of the molecular tweezer.

These virtual analogs would then be subjected to the computational analyses described above (docking, MD simulations) to predict their membrane-disrupting potential. The computational predictions can then be correlated with experimental data to build robust SAR models. These models can then be used to prioritize the synthesis of new derivatives with potentially enhanced antiviral activity.

| Compound Modification | Predicted Effect on Membrane Disruption | Experimental IC50 (µM) |

| Shorter alkyl chains | Reduced insertion depth | 5.2 |

| Longer alkyl chains | Deeper membrane penetration | 0.8 |

| Addition of aromatic groups | Increased hydrophobic interactions | 1.1 |

| Removal of phosphate groups | Loss of interaction with lipid headgroups | >50 |

Note: The data in this table is representative and intended for illustrative purposes based on typical findings in the field.

Synthesis and Derivatization Strategies for Sars Cov 2 in 27 Disodium and Analogues

General Synthetic Methodologies for Diphosphate (B83284) Esters

The synthesis of diphosphate esters, such as the core of SARS-CoV-2-IN-27, typically involves the phosphorylation of a diol. In the context of this molecule, the diol is the hydroxyl-functionalized molecular tweezer scaffold. Several established methods for phosphorylation can be adapted for this purpose.

A common approach involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) or a protected chlorophosphate derivative in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the phosphorus atom. To create a diphosphate, the stoichiometry is controlled to ensure phosphorylation at both hydroxyl sites of the diol scaffold.

Alternatively, phosphoramidite (B1245037) chemistry offers a milder and often more controlled route. researchgate.net This method involves reacting the diol with a suitable phosphoramidite reagent in the presence of an activator like tetrazole. The resulting phosphite (B83602) triester intermediate is then oxidized to the stable phosphate (B84403) triester using an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Subsequent deprotection steps yield the desired diphosphate ester. acs.org

A more direct and chemoselective method for phosphorylating alcohols utilizes P(V)-based reagents, which can form monoalkyl phosphates under mild conditions, offering high functional group tolerance. organic-chemistry.org This approach is particularly valuable when dealing with complex molecules like the molecular tweezer core, which may contain sensitive functionalities. The general steps for these synthetic approaches are summarized in Table 1.

| Method | Phosphorylating Agent | Key Steps | Advantages | Considerations |

| Chlorophosphate Method | Phosphorus Oxychloride (POCl₃) or Dialkyl Chlorophosphate | 1. Reaction of diol with phosphorylating agent in the presence of a base. 2. Hydrolysis of the resulting intermediate. | Readily available reagents, straightforward procedure. | Can be harsh, may require protection of other functional groups. |

| Phosphoramidite Method | Dialkyl Phosphoramidite | 1. Reaction with diol and an activator (e.g., tetrazole). 2. Oxidation of the phosphite triester intermediate. 3. Deprotection. | Mild reaction conditions, high selectivity. researchgate.net | Multi-step process, requires anhydrous conditions. |

| P(V)-Based Reagent Method | e.g., Ψ-reagent | 1. Direct reaction of the diol with the P(V) reagent. 2. In-situ formation of the phosphate ester. | High chemoselectivity, mild conditions, operational simplicity. organic-chemistry.org | Reagent availability may be limited. |

Strategies for Incorporating Molecular Tweezer Motifs

SARS-CoV-2-IN-27 is a derivative of the parent molecular tweezer CLR01. The synthesis of the core tweezer structure is a multi-step process that has been well-documented in the literature. It generally involves repetitive Diels-Alder reactions to construct the rigid, cage-like structure with a defined cavity. acs.org Once the core tweezer scaffold containing two hydroxyl groups is synthesized, it serves as the precursor for introducing the diphosphate ester moieties.

The incorporation of the diphosphate groups is achieved using the phosphorylation methods described in section 4.1. The key strategy is to treat the di-hydroxy functionalized molecular tweezer as the diol substrate. For a compound like SARS-CoV-2-IN-27, which has specific alkyl chains (C6), the phosphorylation would be carried out with a reagent that already contains these alkyl groups, such as di(hexanyl) chlorophosphate, or the alkyl chains would be introduced in a subsequent step. A series of advanced molecular tweezers have been synthesized by introducing aliphatic or aromatic ester groups onto the phosphate moieties of the parent molecule CLR01 to enhance antiviral activity. nih.govnih.govacs.org

Approaches to Alkyl Chain Modifications for Structure-Activity Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of lead compounds. For derivatives of molecular tweezers like SARS-CoV-2-IN-27, a key point of modification is the alkyl chains attached to the phosphate groups. These chains act as lipid anchors, facilitating interaction with and disruption of the viral envelope. nih.govrsc.org

To explore the SAR, a library of analogues with varying alkyl chain lengths and structures can be synthesized. This is typically achieved by using different alcohols in the synthesis of the phosphorylating agent or by reacting the phosphorylated tweezer with a variety of alkyl halides. For instance, researchers have synthesized CLR01 derivatives with alkyl ester arms of various lengths (from C1 to C16) to investigate their effect on antiviral activity against SARS-CoV-2 and other enveloped viruses. rsc.org

Studies have shown that the length of the alkyl chain significantly impacts efficacy. For example, tweezers with C1 to C3 alkyl moieties showed modestly increased antiviral activities, while those with C4/C5 and C7 alkyl chains were found to be more potent. researchgate.net This systematic modification allows for the determination of the optimal chain length for viral membrane disruption and inhibition of infectivity. The findings from such studies are often tabulated to compare the inhibitory concentrations of different analogues, as illustrated in Table 2.

| Compound Analogue | Alkyl Chain Length | Antiviral Activity (IC₅₀) |

| CLR01 (Parent) | None | ~35 µM |

| C1-C3 Derivatives | 1-3 Carbons | 16 µM - 37 µM |

| C4/C5 Derivatives | 4-5 Carbons | ~2.6 µM |

| SARS-CoV-2-IN-27 (CP019) | 6 Carbons | ~1.7 µM |

| C7 Derivative (CP020) | 7 Carbons | ~1.0 µM |

Isolation and Purification Strategies for Research Materials

The disodium (B8443419) salt form of SARS-CoV-2-IN-27 indicates that it is a highly polar and ionic compound. The purification of such molecules presents challenges due to their high water solubility and potential for strong interactions with traditional silica-based stationary phases in normal-phase chromatography. biotage.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the purification of polar compounds. fishersci.com For highly ionic species like diphosphate esters, the use of ion-pairing reagents in the mobile phase can enhance retention on the nonpolar stationary phase. However, these reagents can be difficult to remove and may interfere with subsequent biological assays or mass spectrometry analysis. chromatographyonline.com

An alternative and often preferred method is Hydrophilic Interaction Liquid Chromatography (HILIC). waters.combiotage.com HILIC utilizes a polar stationary phase (such as silica (B1680970) or amine-bonded silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a smaller amount of an aqueous solvent. biotage.com This technique allows for the retention and separation of very polar analytes that are not well-retained in reversed-phase chromatography.

Ion-exchange chromatography is another powerful technique for purifying charged molecules. researchgate.net Anion-exchange chromatography would be particularly suitable for the negatively charged diphosphate groups of SARS-CoV-2-IN-27. The compound would bind to the positively charged stationary phase and could then be eluted by increasing the salt concentration of the mobile phase. After purification, the isolated compound is typically converted to its disodium salt by treatment with a sodium source, such as sodium bicarbonate or sodium hydroxide, followed by lyophilization to obtain the final product as a solid.

Spectroscopic Analysis for Structural Confirmation in Research

A combination of spectroscopic techniques is essential to confirm the chemical structure and purity of the synthesized SARS-CoV-2-IN-27.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecular tweezer backbone and the presence of the alkyl chains. A crucial technique for this class of compounds is ³¹P NMR spectroscopy. nih.govmdpi.com The ³¹P nucleus is 100% naturally abundant and provides a distinct signal for the phosphate groups, with a chemical shift that is sensitive to the surrounding chemical environment. nih.govmdpi.com This allows for direct confirmation of the formation of the diphosphate ester.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the compound, which confirms its elemental composition. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information about the connectivity of the molecule. acs.orgacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For SARS-CoV-2-IN-27, characteristic absorption bands would be expected for the P=O and P-O-C stretches of the phosphate ester groups (typically in the 900-1300 cm⁻¹ region), as well as vibrations corresponding to the aromatic rings of the tweezer motif and the C-H bonds of the alkyl chains. nih.govresearchgate.net

A summary of the expected spectroscopic data for structural confirmation is presented in Table 3.

| Spectroscopic Technique | Information Obtained | Expected Key Signals for SARS-CoV-2-IN-27 |

| ¹H NMR | Proton environment, connectivity, and integration. | Signals for aromatic protons of the tweezer, aliphatic protons of the alkyl chains, and protons adjacent to the phosphate oxygen. |

| ¹³C NMR | Carbon skeleton of the molecule. | Signals for aromatic and aliphatic carbons. |

| ³¹P NMR | Presence and chemical environment of phosphorus atoms. | A specific chemical shift confirming the diphosphate ester formation. |

| HRMS (ESI) | Exact molecular weight and elemental formula. | A molecular ion peak corresponding to the calculated exact mass of the molecule. |

| FT-IR | Presence of functional groups. | Characteristic stretching vibrations for P=O, P-O-C, C-H (aromatic and aliphatic), and C=C (aromatic). |

In Vitro Antiviral Activity of Sars Cov 2 in 27 Disodium

Inhibition of SARS-CoV-2 Viral Activity in Cell-Based Assays

SARS-CoV-2-IN-27 (disodium) has shown notable efficacy in inhibiting SARS-CoV-2 in laboratory settings. The compound, a two-armed diphosphate (B83284) ester featuring a C6 alkyl chain and molecular tweezers, is understood to exert its antiviral effect by inducing the disruption of the viral liposomal membrane. medchemexpress.eu

Evaluation of Spike Pseudoparticle Transduction Inhibition

The entry of SARS-CoV-2 into host cells is mediated by its spike protein. To specifically assess the inhibitory effect of SARS-CoV-2-IN-27 (disodium) on this critical step, researchers utilized spike pseudoparticle transduction assays. These assays employ non-replicating viral particles that have been engineered to express the SARS-CoV-2 spike protein on their surface. The results indicated that SARS-CoV-2-IN-27 (disodium) inhibits the transduction of these spike pseudoparticles with an IC50 value of 1.7 μM. medchemexpress.eu

Reduction of Cytopathic Effects (CPE)

Viral infections, including that of SARS-CoV-2, often lead to observable damage to host cells, known as cytopathic effects (CPE). These effects can include changes in cell shape, detachment from surfaces, and eventual cell death. Antiviral agents are evaluated for their ability to reduce or prevent these effects. By inhibiting viral replication and infection, SARS-CoV-2-IN-27 (disodium) is presumed to consequently reduce the cytopathic effects induced by SARS-CoV-2 in cell cultures. The inhibition of viral activity in Caco2 cells suggests a protective effect on the host cells from virus-induced damage.

Broad-Spectrum Antiviral Efficacy against Enveloped Viruses

Research has indicated that the antiviral activity of SARS-CoV-2-IN-27 (disodium) is not limited to SARS-CoV-2. The compound has shown inhibitory effects against a range of other enveloped viruses, suggesting a broad-spectrum potential. medchemexpress.eu

Comparative Activity against Respiratory Syncytial Virus (RSV)

SARS-CoV-2-IN-27 (disodium) has demonstrated efficacy against Respiratory Syncytial Virus (RSV), a common respiratory virus that can cause severe illness, particularly in infants and older adults. In in vitro assays, the compound was found to suppress RSV activity with an IC50 value of 7.4 μM. medchemexpress.eu

Evaluation against Influenza A Virus (IAV)

The compound has also been tested against Influenza A Virus (IAV), another major respiratory pathogen. The in vitro studies revealed that SARS-CoV-2-IN-27 (disodium) can suppress the activity of IAV with an IC50 value of 112.6 μM. medchemexpress.eu

| Virus | Assay | Cell Line | IC50 (μM) | CC50 (μM) |

|---|---|---|---|---|

| SARS-CoV-2 | Viral Infection | Caco2 | 1.0 | 208 |

| SARS-CoV-2 | Viral Activity | Caco2 | 1.7 | 208 |

| SARS-CoV-2 | Spike Pseudoparticle Transduction | - | 1.7 | - |

| Respiratory Syncytial Virus (RSV) | Viral Activity | - | 7.4 | - |

| Influenza A Virus (IAV) | Viral Activity | - | 112.6 | - |

Assessment against Measles Virus (MeV)

In vitro investigations have established the inhibitory effect of SARS-CoV-2-IN-27 (disodium) on the infectivity of the Measles Virus (MeV), an enveloped virus belonging to the Paramyxoviridae family. Research findings indicate that the compound suppresses the activity of MeV with a half-maximal inhibitory concentration (IC50) of 4.6 μM. acs.org The determination of this value stems from assays where the virus is exposed to varying concentrations of the compound, allowing for the quantification of the reduction in viral activity.

Activity against Herpes Simplex Viruses (HSV-1)

The antiviral spectrum of SARS-CoV-2-IN-27 (disodium) also extends to the Herpesviridae family, specifically Herpes Simplex Virus-1 (HSV-1), another significant human pathogen characterized by its enveloped structure. Laboratory-based assays have shown that SARS-CoV-2-IN-27 (disodium) inhibits HSV-1 activity with an IC50 value of 1.8 μM. acs.org This demonstrates a higher potency against HSV-1 when compared to its activity against the Measles Virus under similar in vitro conditions.

| Virus | IC50 (μM) |

|---|---|

| Measles Virus (MeV) | 4.6 |

| Herpes Simplex Virus-1 (HSV-1) | 1.8 |

Assessment of Antiviral Potency in Microtitration Assays

The evaluation of the antiviral potency of compounds like SARS-CoV-2-IN-27 (disodium), including the determination of IC50 values, is commonly performed using microtitration assays. While the specific experimental protocol for this compound is detailed in its primary research publication, the general approach for such assays involves a standardized procedure.

Typically, these assays are conducted in multi-well plates, allowing for the simultaneous testing of a range of compound concentrations. A constant amount of the virus is incubated with serial dilutions of the test compound for a defined period. Following this incubation, the mixture is added to susceptible host cells. The extent of viral infection or replication is then quantified after a suitable incubation time.

Several methods can be employed to measure the antiviral effect, including the observation of cytopathic effect (CPE), plaque reduction assays, or the use of reporter viruses that produce a measurable signal (e.g., luciferase or fluorescent proteins). The results are then used to generate a dose-response curve, from which the IC50 value—the concentration of the compound that inhibits 50% of the viral activity—is calculated. This systematic approach ensures the reproducibility and accuracy of the antiviral potency assessment.

Mechanistic Elucidation of Sars Cov 2 in 27 Disodium Antiviral Action

Interaction with Viral Components and Host Factors

SARS-CoV-2-IN-27 (disodium) is classified as an advanced molecular tweezer, a type of supramolecular agent designed to interact with and disrupt the lipid envelopes of viruses. nih.gov Its primary interaction with SARS-CoV-2 is not with specific viral proteins or host cell receptors, but rather with the phospholipids (B1166683) that constitute the viral membrane. acs.org

The structure of SARS-CoV-2-IN-27, a two-armed diphosphate (B83284) ester with C6 alkyl chains, facilitates its insertion into the lipid bilayer of the virion. medchemexpress.eu This interaction is driven by the formation of inclusion complexes between the molecular tweezer and the head groups of the lipid molecules in the viral envelope. acs.org This physical interaction leads to a destabilization of the viral membrane, which is a critical component for the virus to maintain its structural integrity and infectivity. nih.gov

Current research on molecular tweezers, including SARS-CoV-2-IN-27, has predominantly focused on their direct action on the viral particle. As such, there is limited evidence to suggest significant direct interactions with specific host factors as a primary mechanism of its antiviral activity. The broad-spectrum efficacy of molecular tweezers against a range of enveloped viruses further supports the model of a generalized mechanism targeting the viral lipid membrane rather than specific, and potentially variable, host proteins. nih.govuni-ulm.de

Inhibition of Liposomal Membrane Disruption as a Key Mechanism

The central mechanism of action for SARS-CoV-2-IN-27 (disodium) is the disruption of the viral membrane, a process that can be modeled and quantified through its effect on liposomal membranes. Studies have shown that this compound induces liposomal membrane disruption with a half-maximal effective concentration (EC50) value of 6.5 μM. medchemexpress.eu

This membranolytic activity is a hallmark of molecular tweezers. By inserting into the lipid bilayer, they increase the surface tension of the membrane, leading to its destabilization and eventual rupture. acs.org This physical disruption of the viral envelope effectively inactivates the virus, rendering it incapable of initiating an infection. nih.gov The introduction of aliphatic ester arms into the phosphate (B84403) groups of the parent molecular tweezer structure, as seen in SARS-CoV-2-IN-27, acts as lipid anchors, enhancing the molecule's ability to target and disrupt the viral membrane. acs.orguni-ulm.de

Investigation of Viral Entry Pathway Modulation

The disruption of the viral envelope by SARS-CoV-2-IN-27 (disodium) directly inhibits the initial and most critical step of the viral life cycle: entry into the host cell. By compromising the integrity of the viral membrane, the compound prevents the fusion of the viral and host cell membranes, a necessary step for the release of the viral genome into the cytoplasm. nih.gov

Evidence for this mechanism is supported by studies showing that SARS-CoV-2-IN-27 inhibits the transduction of spike-pseudoparticles with a half-maximal inhibitory concentration (IC50) of 1.7 μM. medchemexpress.eu Spike-pseudoparticles are non-replicating viral particles that express the SARS-CoV-2 Spike protein on their surface and are used to study viral entry. The inhibition of their ability to enter host cells indicates that SARS-CoV-2-IN-27 effectively neutralizes the virus before it can engage with the host cell's entry machinery.

The broad-spectrum activity of advanced molecular tweezers against other enveloped viruses, such as respiratory syncytial virus, influenza virus, and measles virus, further corroborates that the primary mode of action is the disruption of the viral envelope, which is a common feature among these pathogens, rather than the modulation of a specific viral entry pathway that might be unique to SARS-CoV-2. nih.govuni-ulm.de

Potential Interference with SARS-CoV-2 Replication Cycle Stages

The primary antiviral effect of SARS-CoV-2-IN-27 (disodium) is concentrated at the very beginning of the viral replication cycle, specifically the entry stage. By disrupting the viral envelope, the compound effectively prevents the virus from delivering its genetic material into the host cell. nih.govacs.org Consequently, all subsequent stages of the replication cycle, including translation of viral proteins, replication of the viral genome, and assembly of new virions, are inherently blocked.

Because the mechanism of action is the physical inactivation of the virion, it is unlikely that SARS-CoV-2-IN-27 directly interferes with the intracellular stages of the SARS-CoV-2 replication cycle. The compound is designed to act on the extracellular virus, neutralizing its infectivity before it can establish an infection within a host cell. nih.gov

Elucidation of Specific Viral Protein Targets (e.g., Mpro, RdRp, PLpro, Spike)

The antiviral mechanism of SARS-CoV-2-IN-27 (disodium) is not predicated on the inhibition of specific viral enzymes. Unlike many antiviral drugs that target the active sites of viral proteases like the main protease (Mpro) and papain-like protease (PLpro), or the RNA-dependent RNA polymerase (RdRp), molecular tweezers operate through a physical, rather than enzymatic, mechanism. nih.govacs.org

Therefore, Mpro, RdRp, and PLpro are not considered to be direct targets of SARS-CoV-2-IN-27. The compound's efficacy stems from its ability to compromise the structural integrity of the entire virion. nih.govacs.org

High-Throughput Screening and Phenotypic Assay Discoveries

The development of advanced molecular tweezers, including SARS-CoV-2-IN-27 (disodium), was the result of a systematic structure-activity relationship (SAR) study. nih.gov This involved the synthesis of a series of 34 advanced molecular tweezers with various modifications to the parent molecule, CLR01. This approach can be viewed as a form of targeted, rather than high-throughput, screening, aimed at optimizing the antiviral and membrane-disrupting properties of the molecular tweezer scaffold. nih.gov

The antiviral activity of these compounds was assessed using phenotypic assays that measure the inhibition of SARS-CoV-2 infection in cell culture. SARS-CoV-2-IN-27 demonstrated potent antiviral activity with an IC50 of 1.0 μM against SARS-CoV-2. medchemexpress.eu Furthermore, its effect on membrane integrity was quantified using a liposomal membrane disruption assay, which provided a direct measure of its key mechanistic activity. medchemexpress.eu These phenotypic assays were crucial in identifying the most effective molecular tweezer derivatives and in confirming that their antiviral potency correlated with their ability to disrupt lipid bilayers. nih.gov

| Compound | IC50 (SARS-CoV-2) | IC50 (Spike Pseudoparticle Transduction) | EC50 (Liposomal Membrane Disruption) | CC50 (Caco-2 cells) |

| SARS-CoV-2-IN-27 (disodium) | 1.0 μM | 1.7 μM | 6.5 μM | 208 μM |

Structure Activity Relationship Sar Studies of Sars Cov 2 in 27 Disodium Analogues

Systematic Modification of the Diphosphate (B83284) Ester Moiety for Activity Optimization

The foundational strategy to enhance the antiviral activity of the initial molecular tweezer, CLR01, involved the systematic modification of its diphosphate ester moieties. nih.govnih.gov Researchers synthesized a series of 34 advanced molecular tweezers by introducing additional aliphatic or aromatic ester groups onto the phosphate (B84403) groups of CLR01. nih.govnih.gov This derivatization was aimed at improving the molecules' ability to bind to and disrupt the lipid bilayer of the viral envelope. acs.org The underlying hypothesis was that these added lipid anchors would facilitate a more efficient interaction with the viral membrane, leading to increased surface tension and ultimately, viral inactivation. nih.govuni-ulm.de This comprehensive SAR study proved crucial in identifying derivatives with significantly enhanced capacity to destroy lipid bilayers and inhibit SARS-CoV-2 infection. nih.gov

Role of Alkyl Chain Variations in Modulating Antiviral Potency

A key aspect of the SAR studies was investigating the impact of varying the length of alkyl chains attached as ester groups. This exploration led to the significant finding that specific chain lengths dramatically modulate antiviral potency. europa.euuni-ulm.de SARS-CoV-2-IN-27, which features a C6 alkyl chain, was identified as one of the most potent compounds in the series. medchemexpress.eueuropa.eu

A screening of 38 different tweezer molecules against a SARS-CoV-2 spike pseudoparticle assay revealed that the C6 and C7 alkyl tweezers, specifically CP019 (SARS-CoV-2-IN-27) and CP020, were the most potent inhibitors. europa.eu This highlights a clear SAR trend where a medium-length alkyl chain is optimal for antiviral activity in this series.

| Compound | Alkyl Chain Length | IC₅₀ against SARS-CoV-2pp (µM) |

|---|---|---|

| SARS-CoV-2-IN-27 (CP019) | C6 | 1.06 |

| CP020 | C7 | 1.06 |

Data derived from a study screening 38 tweezer candidates against SARS-CoV-2 spike pseudoparticles. europa.eu

Identification of Pharmacophoric Requirements for Enhanced Biological Performance

The extensive SAR studies have helped to define the essential pharmacophoric features required for the potent antiviral activity of this molecular tweezer series. While not targeting a specific enzyme active site like many traditional antivirals, the pharmacophore for these molecules relates to their ability to interact with and disrupt the viral membrane. uni-ulm.denih.govacs.org

The key requirements identified include:

A rigid, horseshoe-shaped core: This central scaffold acts as the "tweezer" and is crucial for binding to components of the viral envelope. acs.org

Optimal lipid anchors: The SAR studies demonstrated that C6 or C7 alkyl chains, or certain aromatic groups, attached to the phosphate moieties are critical for high potency. europa.euuni-ulm.de These groups facilitate the initial binding to the membrane and subsequent insertion into the lipid bilayer, which is necessary for disruption. acs.orguni-ulm.de

These features collectively enable the molecule to effectively target and destabilize the viral envelope, leading to the inhibition of infection. nih.gov

Derivatization Strategies for Improved Antiviral Profile

Several derivatization strategies have been employed to enhance the antiviral profile of the parent molecular tweezer, CLR01. The primary and most successful strategy was the addition of aliphatic and aromatic ester groups to the phosphate backbone. nih.govnih.gov This approach led to the development of SARS-CoV-2-IN-27 (CP019) and CP020, which exhibited markedly increased antiviral activity, with some derivatives reaching nanomolar efficacy. europa.eunih.gov

Beyond simple alkyl and aromatic esters, researchers have also explored other derivatization avenues. The development of cholesterol-coupled candidates was noted as another promising strategy, although further testing was deemed necessary. europa.eu The overarching goal of these derivatization efforts is to improve the therapeutic index by increasing antiviral potency while maintaining low cytotoxicity. The ratio of the half-maximal cytotoxic concentration (CC₅₀) to the half-maximal inhibitory concentration (IC₅₀), known as the selectivity index (SI), is a key parameter used to select the most promising candidates for further development. europa.eu

Pre Clinical in Vitro and in Vivo Studies of Sars Cov 2 in 27 Disodium

In Vitro Pharmacological Profiling Relevant to Antiviral Development

Detailed experimental data regarding the in vitro pharmacological profile of SARS-CoV-2-IN-27 (disodium), specifically concerning its metabolic stability, plasma protein binding, and cellular permeability, are not extensively detailed in publicly available scientific literature. The primary research focus has been on its mechanism of action and direct antiviral efficacy.

Investigation of Metabolic Stability In Vitro

Specific studies detailing the metabolic stability of SARS-CoV-2-IN-27 (disodium) in liver microsomes or other metabolic systems have not been published.

Assessment of Plasma Protein Binding In Vitro

Quantitative data on the extent to which SARS-CoV-2-IN-27 (disodium) binds to plasma proteins such as albumin is not available in the reviewed literature.

Cellular Permeability Studies In Vitro

While the compound demonstrates potent antiviral activity, specific studies quantifying its cellular permeability, for instance through Caco-2 cell assays, have not been reported.

In Vivo Antiviral Efficacy in Animal Models (Proof-of-Concept)

SARS-CoV-2-IN-27 (disodium), also identified as CP019, has demonstrated significant antiviral activity in proof-of-concept animal studies against both SARS-CoV-2 and Respiratory Syncytial Virus (RSV) medchemexpress.eu. These studies provide evidence for the compound's potential as a broad-spectrum antiviral agent targeting enveloped viruses.

Assessment of Viral Load Reduction in Mouse Models of SARS-CoV-2 Infection

In vivo efficacy of SARS-CoV-2-IN-27 (disodium) was evaluated in K18-hACE2 transgenic mice, a model susceptible to SARS-CoV-2 infection medchemexpress.eu. Intranasal administration of the compound resulted in a notable reduction of the viral load in the lungs of infected mice medchemexpress.eu. Research findings indicated that the treatment completely abolished the SARS-CoV-2 infection in all tested animals, without inducing changes in body weight, suggesting a favorable preliminary safety profile within the context of the experiment medchemexpress.eu.

Evaluation in Respiratory Syncytial Virus (RSV) Animal Models

The broad-spectrum potential of SARS-CoV-2-IN-27 (disodium) was further investigated in a BALB/cJ mouse model of Respiratory Syncytial Virus (RSV) infection medchemexpress.eu. The compound was administered intranasally and demonstrated antiviral activity against RSV, highlighting its mechanism of action is not limited to coronaviruses but extends to other enveloped respiratory viruses medchemexpress.eu.

Interactive Data Tables

Table 1: In Vivo Efficacy of SARS-CoV-2-IN-27 (Disodium)

| Virus | Animal Model | Key Finding | Source |

|---|---|---|---|

| SARS-CoV-2 | K18-hACE2 Mice | Reduced viral load in the lungs; completely abolished infection in tested mice. | medchemexpress.eu |

Analysis of Antiviral Effects on Relevant Disease Markers in Animal Studies

Pre-clinical in vivo studies have been crucial in evaluating the therapeutic potential of SARS-CoV-2-IN-27 (disodium) by analyzing its effects on key disease markers in animal models of SARS-CoV-2 infection. These studies provide essential data on the compound's antiviral efficacy in a living organism, bridging the gap between cell-based assays and potential human applications. The primary animal model utilized for these investigations has been the K18-hACE2 mouse model, which is genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and suitable for modeling COVID-19.

Research conducted in K18-hACE2 mice demonstrated that SARS-CoV-2-IN-27 (disodium) exhibits significant antiviral activity. medchemexpress.eu A key marker for assessing the efficacy of an antiviral agent is its ability to control viral replication in target organs. In studies involving SARS-CoV-2-infected mice, administration of SARS-CoV-2-IN-27 (disodium) led to a marked reduction in the viral load within the lungs. medchemexpress.eu

Another relevant disease marker monitored in animal studies is the general health of the animal, often tracked by changes in body weight. Significant weight loss is a common sign of morbidity in mouse models of SARS-CoV-2. Notably, the administration of SARS-CoV-2-IN-27 (disodium) did not result in any changes to the body weight of the mice, indicating that the antiviral effect was achieved without causing overt toxicity that would manifest as weight loss. medchemexpress.eu

The collective findings from these animal studies highlight the compound's ability to effectively suppress viral replication and clear the infection, providing a strong preclinical basis for its potential as an antiviral agent against SARS-CoV-2.

Table 1: Summary of In Vivo Antiviral Effects of SARS-CoV-2-IN-27 (Disodium) in K18-hACE2 Mice

| Disease Marker | Observation | Outcome |

| Lung Viral Load | Measured in SARS-CoV-2-infected mice | Reduced |

| Overall Infection | Assessed in all treated mice | Completely Abolished |

| Body Weight | Monitored throughout the study | No Change |

Future Research Directions and Therapeutic Implications

Exploration of Synergistic Antiviral Combinations In Vitro

A critical area of future research is the investigation of SARS-CoV-2-IN-27 in combination with other antiviral agents. Combination therapy is a cornerstone of treatment for many viral infections, such as HIV, as it can enhance potency, reduce the emergence of drug-resistant variants, and lower the required dose of individual drugs. oup.comscienceopen.com

While specific in vitro studies on synergistic combinations involving SARS-CoV-2-IN-27 are not yet widely published, the rationale for such research is strong. Antivirals for SARS-CoV-2 target various stages of the viral life cycle, including entry, replication, and protein processing. SARS-CoV-2-IN-27 acts as a direct entry and integrity inhibitor by disrupting the viral envelope. acs.orgupenn.edu Combining it with drugs that target internal viral machinery, such as polymerase inhibitors (e.g., Remdesivir) or protease inhibitors (e.g., Nirmatrelvir), could lead to a powerful multi-pronged attack on the virus. Future in vitro studies should explore these combinations to identify potential synergistic or additive effects, providing a basis for developing more robust and resilient COVID-19 treatments.

Development of Advanced Delivery Systems for Optimized Biological Activity

Optimizing the delivery and bioavailability of SARS-CoV-2-IN-27 is key to translating its in vitro activity into therapeutic efficacy. Research has already moved towards "second-generation" molecular tweezers, demonstrating that modifying the parent CLR01 scaffold can significantly enhance its antiviral properties. acs.orgresearchgate.net

One successful strategy involves the introduction of aliphatic ester arms to the phosphate (B84403) groups of the molecule. researchgate.netnih.gov These modifications act as lipid anchors, promoting the targeting and insertion of the tweezer into the viral membrane, which potentiates its membrane-disrupting activity. acs.orgresearchgate.net Studies have shown that derivatives with unbranched C4 units were approximately one order of magnitude more effective than the parent CLR01 compound. acs.orgresearchgate.net

Further research into advanced delivery systems could involve:

Nanoparticle Formulation: Incorporating molecular tweezers into nanomaterials, such as liposomes or biopolymers, could improve their stability, solubility, and pharmacokinetic profile. nih.gov

Stimuli-Responsive Systems: The development of stimuli-responsive tweezers, for example, those triggered by the lower pH of cancerous or inflamed tissues, offers a proof-of-concept for targeted drug release. researchgate.net This could be adapted for specific sites of viral infection.

Inhaled Delivery: For respiratory viruses like SARS-CoV-2, formulating advanced tweezers for direct administration to the lungs via nebulizers could maximize local drug concentration at the primary site of infection while minimizing systemic exposure.

| Modification Strategy | Mechanism of Enhancement | Observed Outcome | Reference |

|---|---|---|---|

| Addition of Aliphatic Ester Arms (Lipid Anchors) | Improves membrane targeting and insertion into the lipid bilayer. | Markedly enhanced ability to destroy lipid bilayers and suppress SARS-CoV-2 infection. Some derivatives are up to 10x more effective than CLR01. | acs.orgresearchgate.netnih.gov |

| Integration into Biopolymers | Potential to improve biocompatibility, and create adaptive structural features for drug delivery. | Promising candidates for advanced drug delivery systems. | nih.gov |

| pH-Triggered Conformational Switching | Allows for a change from a "binding" to a "release" state based on environmental pH. | Demonstrates potential for targeted delivery to specific tissues with lower pH. | researchgate.net |

Strategies to Address Potential Viral Resistance Evolution

A significant advantage of SARS-CoV-2-IN-27's mechanism is the potentially low risk of viral resistance. oup.comalliedacademies.org Antiviral resistance typically arises from mutations in the viral proteins that are targeted by a drug. alliedacademies.orgnih.gov Viruses with high mutation rates, particularly RNA viruses, can rapidly evolve to reduce the binding affinity of drugs to their enzyme targets. alliedacademies.org

SARS-CoV-2-IN-27, however, does not target a specific viral protein. Instead, it disrupts the physical integrity of the viral lipid envelope, a fundamental component that is derived from the host cell and is less subject to rapid mutation. acs.orgrsc.org This strategy of targeting a conserved structural feature presents a high barrier to the evolution of resistance. The broad-spectrum activity of CLR01 against numerous, diverse enveloped viruses supports the hypothesis that its target—the lipid membrane—is a conserved feature that viruses cannot easily alter without compromising their viability. acs.orgnih.govnih.gov

Future strategies should continue to focus on this mechanism as a primary defense against resistance. Research should include long-term in vitro passage studies to confirm the low probability of resistance emergence and to investigate any potential adaptive changes in viral envelope composition. This inherent resistance-mitigating property makes molecular tweezers a promising platform, especially for preparing for future pandemics where novel viruses may emerge. acs.orgrsc.org

Application of Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) to Elucidate Target Interactions

Structural biology techniques are indispensable for understanding the precise mechanism of action of SARS-CoV-2-IN-27 at an atomic level. These methods provide detailed insights into how the molecular tweezer interacts with its targets.

Cryo-Electron Microscopy (Cryo-EM): This technique has been instrumental in visualizing the direct physical impact of CLR01 on viral particles. Cryo-TEM analysis of Human Cytomegalovirus (HCMV) and SARS-CoV-2 virions treated with CLR01 revealed clear damage to the viral envelope, including the formation of notches and discontinuities, confirming the membrane-disrupting mechanism. nih.govresearchgate.netnih.govresearchgate.net

X-ray Crystallography: While visualizing the interaction with a fluid lipid membrane is challenging with this technique, X-ray crystallography has been successfully used to define how CLR01 binds to its other key targets: lysine and arginine residues. acs.orgnih.gov Crystal structures of CLR01 in complex with proteins like 14-3-3 have revealed how the tweezer's cavity encapsulates the amino acid side chains. acs.orgnih.govnih.gov This provides foundational knowledge of the supramolecular interactions that also drive its affinity for certain lipid head groups like choline. rsc.orgrsc.org

Computational Modeling: In silico studies and molecular dynamics simulations complement these experimental techniques. They have been used to model the formation of inclusion complexes between CLR01 and lipid head groups, showing how this interaction alters lipid orientation and increases surface tension, ultimately leading to membrane rupture. acs.orgrsc.org

Future research should aim to obtain higher-resolution structural data of the tweezer-membrane interaction, potentially using solid-state NMR or advanced cryo-EM techniques to create a detailed atomic map of this critical event.

| Technique | Application to SARS-CoV-2-IN-27 (CLR01) | Key Findings | Reference |

|---|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM/TEM) | Visualization of viral particles after treatment with CLR01. | Showed physical disruption, notches, and loss of integrity in the envelopes of HCMV and SARS-CoV-2. | nih.govresearchgate.netnih.govresearchgate.net |

| X-ray Crystallography | Determining the binding mode of CLR01 to lysine and arginine residues on proteins. | Revealed detailed atomic interactions, showing how the tweezer cavity encapsulates basic amino acid side chains. | acs.orgnih.govnih.govnih.gov |

| Computational Modeling / Molecular Dynamics | Simulating the interaction between CLR01 and lipid bilayers. | Demonstrated the formation of inclusion complexes with lipid head groups, leading to altered lipid orientation and increased membrane tension. | acs.orgrsc.org |

Broader Applicability of Diphosphate (B83284) Ester Molecular Tweezers as Antiviral Scaffolds Against Enveloped Viruses

The most significant therapeutic implication of SARS-CoV-2-IN-27 is its potential as a broad-spectrum antiviral agent. acs.org Its mechanism of targeting the conserved lipid envelope is not specific to SARS-CoV-2 but is applicable to a wide range of enveloped viruses, which are responsible for numerous human diseases and pandemics. rsc.orgrsc.orgnih.gov

In vitro studies have demonstrated the efficacy of CLR01 against a diverse panel of enveloped viruses, highlighting its potential as a first-line defense against emerging viral threats. acs.orgnih.gov This broad applicability makes the molecular tweezer scaffold an extremely valuable platform for antiviral drug development. Future research should focus on testing advanced, more potent derivatives against a wider array of high-priority viral pathogens and establishing their efficacy in preclinical animal models.

| Virus Family | Specific Virus | Reference |

|---|---|---|

| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | nih.govdrugtargetreview.com |

| Herpesviridae | Herpes Simplex Virus (HSV-1, HSV-2), Human Cytomegalovirus (HCMV) | nih.govdrugtargetreview.com |

| Flaviviridae | Hepatitis C Virus (HCV), Zika Virus (ZIKV) | nih.govdrugtargetreview.com |

| Coronaviridae | SARS-CoV-2 | nih.govresearchgate.net |

| Filoviridae | Ebola Virus | acs.orgucla.edu |

| Paramyxoviridae | Measles Virus (MV) | acs.orgnih.gov |

| Orthomyxoviridae | Influenza A Virus (IAV) | acs.orgnih.gov |

Q & A

Basic Research Questions

Q. How should researchers design in vitro assays to evaluate SARS-CoV-2-IN-27 (disodium)'s antiviral activity?

- Methodological Answer :

- Assay Design : Use cell-based systems (e.g., Vero E6 cells) infected with SARS-CoV-2, measuring viral replication via RT-qPCR or plaque reduction assays. Include positive controls (e.g., remdesivir) and vehicle controls to validate assay sensitivity .

- Dose-Response Curves : Test multiple concentrations to calculate EC50 values. Ensure replicates (n ≥ 3) to account for biological variability .

- Cytotoxicity Assessment : Parallel experiments using MTT or CellTiter-Glo assays to confirm compound safety margins (selectivity index = CC50/EC50) .

Q. What storage and stability parameters are critical for SARS-CoV-2-IN-27 (disodium) in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 4°C to prevent hydrolysis or oxidation. For long-term stability (>6 months), lyophilized forms are recommended .

- Stability Testing : Perform high-performance liquid chromatography (HPLC) or mass spectrometry at intervals (e.g., 0, 3, 6 months) to monitor degradation. Include pH monitoring for aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in SARS-CoV-2-IN-27 (disodium) efficacy data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies using standardized metrics (e.g., EC50 normalized to cell type and assay protocol). Apply random-effects models to account for heterogeneity .

- Source Evaluation : Scrutinize methodologies for biases (e.g., differences in viral strains, cell lines, or assay endpoints). Cross-reference with preprints and grey literature via platforms like PubMed and Google Scholar .

- Experimental Replication : Independently validate conflicting results using harmonized protocols, as recommended by the PHA4GE consortium for genomic data standardization .

Q. What experimental strategies are recommended to assess SARS-CoV-2-IN-27 (disodium)'s efficacy against emerging viral variants? **

- Methodological Answer :

- Variant Selection : Prioritize variants with mutations in the viral protease or spike protein (e.g., Omicron sublineages). Use pseudotyped viruses or clinical isolates .

- Structural Biology : Perform molecular docking or cryo-EM to analyze compound binding to variant-specific protease structures. Compare with wild-type SARS-CoV-2 .

- In Vivo Models*: Test efficacy in transgenic mice expressing human ACE2 receptors, monitoring viral load reduction in respiratory tissues .

Q. How should researchers integrate multi-omics data to elucidate SARS-CoV-2-IN-27 (disodium)'s mechanism of action?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify host pathways modulated post-treatment (e.g., interferon signaling, apoptosis). Validate via qRT-PCR .

- Proteomics : Perform LC-MS/MS to detect changes in viral or host protein expression. Focus on protease cleavage patterns .

- Data Integration : Apply bioinformatics tools (e.g., STRING, KEGG) to map interactions between compound-induced changes and viral replication cycles .

Data Reporting and Compliance

Q. What contextual metadata should accompany SARS-CoV-2-IN-27 (disodium) research data for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer :

- Metadata Standards : Follow PHA4GE guidelines, including viral strain details (GISAID accession), experimental conditions (e.g., MOI, incubation time), and assay validation metrics (e.g., limit of detection) .

- Data Repositories : Submit raw data to INSDC or GenBank, and link to BioSample records with compound-specific metadata (e.g., batch number, purity) .

Q. How to ensure reproducibility in SARS-CoV-2-IN-27 (disodium) studies when combining Results and Discussion sections?

- Methodological Answer :

- Structured Reporting : Use subheadings (e.g., "Efficacy in Primary Cells," "Variant Resistance") to separate findings from interpretation. Include statistical tests (e.g., ANOVA p-values) and effect sizes .

- Comparative Analysis : Contextualize results by citing studies with similar experimental designs. Discuss discrepancies in assay sensitivity or model systems .

Ethical and Safety Considerations

Q. What biosafety protocols are essential for handling SARS-CoV-2-IN-27 (disodium) in BSL-3 laboratories?

- Methodological Answer :

- Containment : Use Class II biological safety cabinets for all procedures involving live virus. Decontaminate surfaces with 70% ethanol or 0.1% hypochlorite .

- Personnel Training : Mandate training in PPE usage (N95 respirators, double gloves) and emergency response for accidental exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.